3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-
Overview
Description
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a complex organic compound that belongs to the benzofuranone family This compound is characterized by the presence of a benzofuranone core structure substituted with a methoxy group and a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- typically involves the condensation of 6-methoxy-3(2H)-benzofuranone with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thienylmethylene linkage. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or methanol to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted benzofuranone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3(2H)-benzofuranone: Lacks the thienylmethylene group but shares the benzofuranone core structure.
2-Thiophenecarboxaldehyde: Contains the thienyl group but lacks the benzofuranone core.
Benzofuranone derivatives: Various derivatives with different substituents on the benzofuranone core.
Uniqueness
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is unique due to the presence of both the methoxy and thienylmethylene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-16-9-4-5-11-12(7-9)17-13(14(11)15)8-10-3-2-6-18-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNMGIBBSXWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359125 | |
Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646996-28-3 | |
Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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